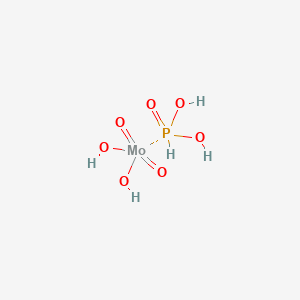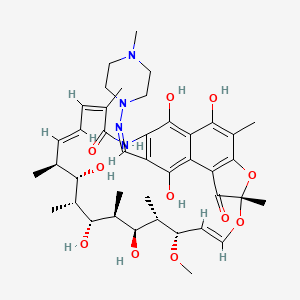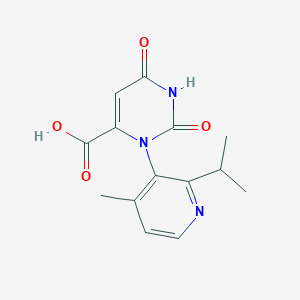
3-(2-Phenyltriazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is a heterocyclic compound that features a triazole ring fused with an acrylic acid moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, making this compound a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high efficiency. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
Cycloaddition Reaction: The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Acrylic Acid Introduction: The triazole derivative is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to introduce the acrylic acid moiety.
Industrial Production Methods: Industrial production of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the click reaction and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using hydride donors such as sodium borohydride, resulting in the formation of dihydrotriazoles.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in polar solvents like ethanol or tetrahydrofuran.
Substitution: Nitric acid, halogens; often carried out under acidic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties due to the bioactivity of the triazole ring.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid involves its interaction with biological targets through the triazole ring. The triazole moiety can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. The acrylic acid group can further enhance its binding affinity and specificity towards certain molecular targets, making it a versatile compound in medicinal chemistry.
類似化合物との比較
1,2,3-Triazole: A simpler triazole derivative without the acrylic acid moiety.
2-Phenyl-1,2,3-triazole: Lacks the acrylic acid group but retains the phenyl and triazole structure.
4-Phenyl-1,2,3-triazole: Similar to 2-phenyl-1,2,3-triazole but with the phenyl group at a different position.
Uniqueness: 3-(2-phenyl-2H-1,2,3-triazol-4-yl)acrylic acid is unique due to the presence of both the triazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a broader range of chemical reactions. Additionally, the acrylic acid group provides a site for further functionalization, making this compound highly versatile for various applications.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
3-(2-phenyltriazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChIキー |
SWDBQUZCLPBXSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)








![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)
